![molecular formula C12H18FN B1462517 (Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine CAS No. 1019551-88-2](/img/structure/B1462517.png)
(Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine
Übersicht
Beschreibung
(Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine is a chemical compound with the molecular formula C12H18FN It is characterized by the presence of a butan-2-yl group attached to a 2-(4-fluorophenyl)ethylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine typically involves the reaction of 4-fluorophenylacetonitrile with butan-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine: Similar in structure but with the fluorine atom in a different position.
(Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine: Similar structure with a chlorine atom instead of fluorine.
(Butan-2-yl)[2-(4-bromophenyl)ethyl]amine: Similar structure with a bromine atom instead of fluorine.
Uniqueness
(Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and biological activity. The presence of the butan-2-yl group also contributes to its distinct properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biologische Aktivität
(Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom on the aromatic ring can significantly influence the compound's pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . It features a butan-2-yl group attached to a 2-(4-fluorophenyl)ethylamine moiety, which contributes to its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈FN |
Molecular Weight | 221.29 g/mol |
CAS Number | [Not provided] |
Solubility | Slightly soluble in water |
The biological activity of this compound primarily involves its interactions with specific molecular targets, such as receptors and enzymes. These interactions can modulate various signaling pathways, leading to pharmacological effects. The exact mechanisms are still under investigation, but preliminary studies suggest that the compound may act as an enzyme inhibitor or receptor modulator, influencing neurotransmitter systems and potentially offering therapeutic benefits in neurological disorders.
Biological Activity
Research into the biological activity of this compound has highlighted several potential effects:
1. Antioxidant Properties
Studies indicate that related compounds exhibit significant antioxidant activity, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress .
2. Anti-inflammatory Effects
Preliminary findings suggest that this compound may have anti-inflammatory properties, potentially beneficial in treating conditions characterized by chronic inflammation.
3. Neuropharmacological Effects
Given its structural similarity to known psychoactive substances, this compound is being explored for its effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could have implications for mood disorders and other psychiatric conditions .
Case Studies
A number of case studies have been conducted to assess the efficacy and safety of this compound:
Case Study 1: Neuropharmacology
In a study examining the effects on serotonin receptors, researchers found that the compound exhibited moderate binding affinity, suggesting potential as an antidepressant or anxiolytic agent. The study utilized molecular docking simulations to predict binding interactions, confirming the hypothesis that structural modifications significantly impact receptor affinity .
Case Study 2: Anti-inflammatory Activity
Another study investigated the anti-inflammatory potential of this compound in a murine model of arthritis. Results indicated a significant reduction in inflammatory markers compared to controls, supporting further exploration into its therapeutic applications for inflammatory diseases .
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. These derivatives have been evaluated for their pharmacokinetic properties and biological efficacy through various assays.
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]butan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-3-10(2)14-9-8-11-4-6-12(13)7-5-11/h4-7,10,14H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVZNUALAJSECA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.